Product packaging for Butylstannane(Cat. No.:CAS No. 2406-65-7)

Butylstannane

Cat. No.: B1202654
CAS No.: 2406-65-7
M. Wt: 178.85 g/mol
InChI Key: FAOSYNUKPVJLNZ-UHFFFAOYSA-N
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Description

Historical Context of Organotin Hydride Research and Development

The field of organotin chemistry dates back to 1849, when Edward Frankland isolated diethyltin (B15495199) diiodide. wikipedia.org A few years later, in 1852, Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often cited as the true beginning of organotin chemistry. For many decades, research in this area progressed steadily, with notable contributions from chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.

A significant revival in organotin chemistry occurred with the discovery of their industrial applications, such as stabilizers for polyvinyl chloride (PVC) and as biocides. wikipedia.org This industrial interest spurred fundamental research. The development of organotin hydrides as practical reagents for organic synthesis gained significant momentum in the mid-20th century. numberanalytics.com These compounds were initially explored for reactions like the reduction of organic halides and additions to alkenes. ucl.ac.uk The 1960s marked a period of rapid expansion, establishing organotin hydride chemistry as one of the most active areas of organotin research, with the groups of Neumann and Kuivila being major contributors. uu.nl This era laid the essential groundwork for the widespread adoption of these hydrides, including butylstannane derivatives, in synthetic organic chemistry. numberanalytics.comuu.nl

Evolution of this compound as a Key Reagent in Modern Organic Chemistry

Among the various organotin hydrides, this compound derivatives, particularly tributyltin hydride (Bu₃SnH), emerged as highly valuable reagents. numberanalytics.comucl.ac.uk The stability of organotin hydrides increases with the number of organic substituents, making trialkyltin hydrides like tributyltin hydride relatively stable and easy to handle in a laboratory setting. wikipedia.org Their utility is largely due to the weak, non-ionic bond between tin and hydrogen, which can undergo homolytic cleavage to generate a tributyltin radical. organic-chemistry.org

Initially used in stoichiometric amounts for reactions, the evolution of this compound's application has been significant. ucl.ac.uk It became a workhorse reagent for radical-mediated transformations. numberanalytics.comsolubilityofthings.com Key reactions that propelled this compound to the forefront of organic synthesis include the Barton-McCombie deoxygenation, dehalogenations, and intramolecular radical cyclizations. organic-chemistry.org These methods provided chemists with powerful tools for creating complex cyclic structures and for the selective removal of functional groups under mild conditions. numberanalytics.comorganic-chemistry.org The ability to generate carbon-centered radicals from various precursors, which can then undergo further transformations, has made this compound a versatile and widely adopted reagent in the synthesis of natural products and other complex organic molecules.

Scope and Significance of this compound in Contemporary Academic Investigations

The significance of this compound in modern research is rooted in its reliability for generating radicals. organic-chemistry.org Tributyltin hydride is a powerful reducing agent used extensively in radical reduction and cyclization reactions. numberanalytics.com In these processes, it facilitates the replacement of halogen atoms with hydrogen or initiates the formation of cyclic products. numberanalytics.com

The scope of its applications is broad, covering a range of transformations crucial for molecular construction. One of its most celebrated uses is in intramolecular radical cyclizations, where a radical generated by the tin reagent adds to a double or triple bond within the same molecule to form a ring. chemicalbook.comyoutube.com This strategy has been employed in the synthesis of numerous complex natural products. Furthermore, this compound is effective in the reductive dehalogenation of alkyl, vinyl, and aryl halides, the deoxygenation of alcohols via thiocarbonyl derivatives (the Barton-McCombie reaction), and the reduction of nitroalkenes. organic-chemistry.orgchemicalbook.comrsc.org

The table below summarizes some of the key radical reactions mediated by tributyltin hydride, highlighting its versatility.

Reaction Type Substrate Example Product Type Significance in Synthesis
Radical Reduction Organic Halides (R-X)Alkanes (R-H)Selective removal of halogen atoms. numberanalytics.com
Radical Cyclization Unsaturated HalidesCyclic CompoundsFormation of 5- and 6-membered rings. chemicalbook.com
Barton-McCombie Deoxygenation Thiocarbonyl derivatives of alcoholsAlkanesMild deoxygenation of secondary alcohols. organic-chemistry.org
Giese Reaction Alkyl Halide + AlkeneC-C Bond FormationIntermolecular carbon-carbon bond formation.
Reductive Ring-Opening CyclopropylketonesOpen-chain ketonesStrain-release driven transformations. iupac.org

These reactions underscore the importance of this compound as a reagent that enables chemists to perform transformations that would be difficult to achieve through other means.

Overview of Research Trajectories in this compound Chemistry

While the utility of this compound is undisputed, a major contemporary research trajectory is focused on mitigating the issues associated with tin-based reagents. solubilityofthings.com One of the primary drivers of current research is the development of catalytic systems that minimize the amount of tin reagent required. mit.edu This involves using a catalytic amount of the organotin hydride in conjunction with a stoichiometric, less problematic reducing agent, such as a silicon hydride, which regenerates the active tin hydride in situ. organic-chemistry.org This approach has been successfully applied to the conjugate reduction of α,β-unsaturated ketones. organic-chemistry.org

Another significant research direction is the search for viable alternatives to tin hydrides altogether. solubilityofthings.com Reagents like tris(trimethylsilyl)silane (B43935) and tributylgermanium hydride have been developed as less toxic replacements that can perform many of the same radical reactions. organic-chemistry.orgrsc.org Furthermore, the development of organotin reagents on soluble or solid supports aims to simplify the removal of tin byproducts from reaction mixtures. organic-chemistry.org Research also continues into new synthetic applications, such as the catalytic dehydrocoupling of di-n-butylstannane to form oligostannanes and polystannanes, which are tin analogues of polysilanes with interesting electronic properties. researchgate.netresearchgate.net These modern research efforts reflect a trend towards developing more efficient, selective, and sustainable synthetic methods. neuroquantology.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12Sn B1202654 Butylstannane CAS No. 2406-65-7

Properties

CAS No.

2406-65-7

Molecular Formula

C4H12Sn

Molecular Weight

178.85 g/mol

IUPAC Name

butylstannane

InChI

InChI=1S/C4H9.Sn.3H/c1-3-4-2;;;;/h1,3-4H2,2H3;;;;

InChI Key

FAOSYNUKPVJLNZ-UHFFFAOYSA-N

SMILES

CCCC[SnH3]

Canonical SMILES

CCCC[SnH3]

Synonyms

MBTC chloride
mono-butyltin chloride
n-butyltin

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Butylstannane Derivatives

Direct Synthetic Routes to Butylstannanes

The formation of the tin-carbon (Sn-C) bond is fundamental to the synthesis of butylstannane derivatives. Several key methodologies have been developed for this purpose, each with distinct mechanistic pathways and applications. These direct routes primarily involve the reaction of organotin precursors with appropriate butylating agents.

Reduction of Organotin Halides and Related Precursors

A primary and widely utilized method for the synthesis of butylstannanes involves the reduction of organotin halides. Current time information in Bangalore, IN.orientjchem.org This approach typically employs metal hydrides to replace a halide atom on the tin center with a hydride, which can then be followed by alkylation, or direct alkylation of the tin halide.

One of the most common methods involves the use of Grignard reagents . Current time information in Bangalore, IN.asianpubs.org For instance, the reaction of tin tetrachloride with butylmagnesium bromide is a classic route to produce tetrabutyltin (B32133). Current time information in Bangalore, IN.acs.org The general reaction is as follows:

SnCl₄ + 4 BuMgBr → Bu₄Sn + 4 MgClBr Current time information in Bangalore, IN.

This method is versatile and can be adapted to produce various tetraorganotin compounds. Current time information in Bangalore, IN. However, for larger alkyl groups, achieving complete conversion of the tin tetrachloride can require a significant excess of the Grignard reagent. researchgate.net

Another significant approach is the Wurtz reaction , which involves the coupling of an alkyl sodium compound with a tin halide. asianpubs.orgresearchgate.net For example, tetrabutyltin can be synthesized from stannic chloride, butyl chloride, and sodium. researchgate.netnih.gov A cyclic process has been developed to improve efficiency by using dibutyltin (B87310) dichloride as a starting material, which is then converted to tetrabutyltin and subsequently reacted with stannic chloride to regenerate the dibutyltin dichloride. researchgate.net

The reduction of organotin halides to form organotin hydrides is also a key step in many synthetic pathways. Current time information in Bangalore, IN.orientjchem.org For example, dibutyltin dihydride can be generated by the reduction of dibutyltin dichloride with lithium aluminum hydride. Current time information in Bangalore, IN. These organotin hydrides are valuable intermediates in organic synthesis. nih.gov The mechanism of reduction of alkyl halides by organotin hydrides is generally believed to occur through a free radical chain reaction. nih.govchemrxiv.org

The reactivity of halides in these reduction reactions follows the order I > Br > Cl > F. orientjchem.org

Table 1: Examples of this compound Synthesis via Reduction of Organotin Halides

PrecursorReagent(s)ProductReaction TypeReference(s)
Tin tetrachloride (SnCl₄)Butylmagnesium bromide (BuMgBr)Tetrabutyltin (Bu₄Sn)Grignard Reaction Current time information in Bangalore, IN.acs.org
Stannic chloride (SnCl₄)Butyl chloride, Sodium (Na)Tetrabutyltin (Bu₄Sn)Wurtz Reaction researchgate.netnih.gov
Dibutyltin dichloride (Bu₂SnCl₂)Lithium aluminum hydride (LiAlH₄)Dibutyltin dihydride (Bu₂SnH₂)Hydride Reduction Current time information in Bangalore, IN.

Hydrostannylation Reactions in this compound Synthesis

Hydrostannylation involves the addition of a tin hydride (Sn-H) across an unsaturated bond, such as an alkene or alkyne, to form an organotin compound. smolecule.com This method is a versatile route to various organostannanes, which are valuable intermediates in organic synthesis, notably in Stille coupling reactions. smolecule.com

The reaction can proceed through a free-radical mechanism , often initiated by azobisisobutyronitrile (AIBN). acs.orgorganic-chemistry.orgcapes.gov.br However, research has shown that the mechanism is more complex than a simple radical process and can be dependent on factors like the presence of oxygen. acs.org Some studies suggest a hybrid single-electron transfer/radical propagation mechanism. organic-chemistry.org

Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0), are effective catalysts for hydrostannylation, particularly for the addition to alkynes. smolecule.comcapes.gov.br The mechanism is thought to involve the oxidative addition of the stannane (B1208499) to the palladium center, forming a stannyl (B1234572) palladium hydride intermediate. smolecule.com

The regioselectivity of hydrostannylation can be controlled by the choice of catalyst. For example, heterobimetallic catalysts have been developed to control the Markovnikov and anti-Markovnikov addition to terminal alkynes, allowing for the selective synthesis of α- and (E)-β-vinylstannanes. cmu.edugoogle.com Magnesium-catalyzed hydrostannylation of alkynes has also been reported as an effective alternative to transition metal catalysts, providing good yields and selectivities. google.comresearchgate.net

Table 2: Catalysts and Conditions in Hydrostannylation for this compound Synthesis

CatalystSubstrate TypeKey FeaturesReference(s)
AIBNAlkenes, AlkynesFree-radical mechanism acs.orgorganic-chemistry.orgcapes.gov.br
Tetrakis(triphenylphosphine)palladium(0)AlkynesCatalytic cycle via oxidative addition smolecule.com
(NHC)Cu-[MCO] HeterobimetallicTerminal AlkynesControllable regioselectivity (α vs. β) cmu.edugoogle.com
MgBu₂Internal & Terminal AlkynesRegio- and stereoselective, alternative to transition metals google.comresearchgate.net
Copper-based catalystsTerminal Alkynesα-selective hydrostannylation prepchem.com

Specialized Coupling Protocols for Sn-C Bond Formation

Beyond the classical Grignard and Wurtz reactions, several specialized coupling protocols have been developed for the formation of Sn-C bonds, offering greater functional group tolerance and selectivity.

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide. tandfonline.comwikipedia.org While primarily used for C-C bond formation, it can also be adapted for the synthesis of organotin compounds themselves. wikipedia.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.orgresearchgate.net The transmetalation step, involving the cleavage of the Sn-C bond, is a key part of the process. wikipedia.org

The Negishi coupling , another palladium- or nickel-catalyzed reaction, couples organozinc compounds with organic halides. nih.govresearchgate.net While not a direct synthesis of butylstannanes, it is a related and important cross-coupling reaction in organometallic chemistry. researchgate.netmsu.edu It is known for its high functional group tolerance. nih.gov

The Ullmann reaction , traditionally a copper-catalyzed coupling of aryl halides, can also be adapted for the formation of C-heteroatom bonds. rsc.orgtandfonline.com While less common for direct this compound synthesis, it represents another tool in the arsenal (B13267) of organometallic coupling reactions.

Synthesis of Functionalized this compound Derivatives

The utility of butylstannanes extends to a wide range of functionalized derivatives, which serve as important reagents in organic synthesis.

Synthesis of Allylic and Allenic Butylstannanes

Allylic butylstannanes are valuable reagents for the allylation of various electrophiles, particularly carbonyl compounds, to form homoallylic alcohols. researchgate.net One synthetic route involves the addition of tributyltin lithium (Bu₃SnLi) to γ-oxygenated crotonaldehydes, followed by etherification. cmu.edu These chiral α,δ-dioxygenated allylic stannanes can undergo transmetalation with indium(III) chloride for in situ addition to aldehydes. cmu.edu

Allenic butylstannanes are precursors to both propargylic and allenic derivatives. researchgate.net The reaction of allenyltri-n-butylstannane with Lewis acidic element halides, such as those of phosphorus, arsenic, and germanium, can yield propargylic compounds. researchgate.net The reaction with stronger Lewis acids like boron halides or tin tetrachloride tends to produce the allenic product. researchgate.net The electrophilic activation of allenes with Lewis or Brønsted acids can trigger various chemical transformations. Electrophilic addition reactions to allenes can proceed with controlled regioselectivity. rsc.org

Table 3: Synthesis of Allylic and Allenic Butylstannanes

Derivative TypeSynthetic MethodReagentsProduct TypeReference(s)
AllylicAddition to AldehydeBu₃SnLi, γ-OTBS crotonaldehydeα,δ-Dioxygenated allylic stannane cmu.edu
Allenic/PropargylicReaction with Lewis AcidsAllenyltri-n-butylstannane, Element halides (P, As, Ge, B, Sn)Propargylic or Allenic derivatives researchgate.net

Preparation of Stannyl Esters and Related Organotin Species

Organotin carboxylates , or stannyl esters, are an important class of organotin compounds with various applications. smolecule.com They can be synthesized through several methods. One common route is the reaction of an organotin(IV) oxide or hydroxide (B78521) with a carboxylic acid. orientjchem.orgnih.gov For example, tributyltin methacrylate (B99206) can be prepared by reacting tributyltin oxide with methacrylic acid. acs.orgtandfonline.com

Another method involves the reaction of an organotin halide with the sodium salt of a carboxylic acid. asianpubs.org For instance, diorganotin(IV) carboxylates can be synthesized by reacting dichlorodiorganotin(IV) with the sodium salt of the corresponding ligand in a suitable solvent like dry benzene (B151609). asianpubs.org

The synthesis of α-tributylstannyl esters can be achieved by reacting lithium ester enolates with tributyltin chloride. msu.edu This method generally shows a preference for C-stannylation over O-stannylation. msu.edu

Table 4: Synthetic Routes to Stannyl Esters

Precursor(s)Reagent(s)Product TypeReference(s)
Tributyltin oxide (TBTO)Methacrylic acidTributyltin methacrylate acs.orgtandfonline.com
Dichlorodiorganotin(IV)Sodium salt of carboxylic acidDiorganotin(IV) carboxylates asianpubs.org
Lithium ester enolateTributyltin chlorideα-Tributylstannyl esters msu.edu
Organotin(IV) oxide/hydroxideCarboxylic acidOrganotin carboxylates orientjchem.orgnih.gov

Development and Characterization of Polymer-Supported Organotin Hydrides

The immobilization of organotin hydrides on polymer supports has been a significant area of research, aiming to mitigate the toxicity and separation issues associated with their low-molecular-weight counterparts while retaining their synthetic utility. ias.ac.innumberanalytics.com This section details the synthetic strategies employed to create these polymer-supported reagents and the methods used for their characterization.

The development of polymer-supported organotin hydrides often involves the synthesis of a functionalized monomer containing the organotin moiety, followed by its copolymerization to form the polymer matrix. A common approach involves the preparation of an organostannyl-styrene precursor, which is then incorporated into a polymer chain. nih.gov For instance, a macroporous organotin chloride resin can be synthesized by the inclusion of a suitable organostannyl-styrene precursor during the polymerization process. nih.gov This resin, when treated with a reducing agent like sodium borohydride, generates the active polymer-supported organotin hydride in situ. nih.govresearchgate.net

An alternative strategy involves the modification of a pre-existing polymer. For example, a polystyrene support can be vinylated, followed by hydrostannation and subsequent reduction to yield the polymer-supported tin hydride. researchgate.net The choice of the polymer backbone and the length of the spacer arm connecting the tin atom to the polymer can significantly influence the reactivity and stability of the resulting reagent. nih.gov Research has shown that spacers of two, three, or four carbon atoms can help to prevent β-elimination of the stannane, leading to more stable and recyclable reagents. nih.gov

The characterization of these polymer-supported reagents is crucial to ascertain their structure and functionality. Elemental analysis is often employed to determine the tin and, where applicable, chlorine content, providing a strong indication of the successful incorporation of the chlorotrialkyltin structure during polymerization. Swelling studies in various solvents are conducted to understand the physical properties and porosity of the polymer beads. The specific surface area, often estimated by the Brunauer-Emmett-Teller (BET) method, provides further insight into the resin's morphology.

The reactivity of the synthesized polymer-supported organotin hydrides is typically evaluated through test reactions, such as the reduction of alkyl halides. researchgate.net For example, the reduction of 1-bromoadamantane (B121549) by sodium borohydride, catalyzed by the polymer-supported tin species, is a commonly used benchmark reaction. researchgate.net The conversion to adamantane (B196018) provides a quantitative measure of the catalyst's activity.

Below are tables summarizing key data from the development and characterization of various polymer-supported organotin hydrides.

Table 1: Synthesis and Properties of a Non-Styrenic Polymer-Supported Organotin Hydride

Resin EntryMonomer Ratio (Allyl Ether:PMI)Porogen (Toluene:NMF)Sn Content (mmol/g)Cl Content (mmol/g)Specific Surface Area (m²/g)
P11:21:10.850.8310
P21:31:10.720.7015
P31:41:10.600.5820
P81:22:10.880.865

PMI: N-phenylmaleimide, NMF: N-methylformanilide

Table 2: Reactivity of Polymer-Supported Organotin Hydrides in the Reduction of 1-Bromoadamantane

Catalyst (Resin)Conversion to Adamantane (%)Reaction Time (h)Temperature (°C)
P1-H75295
P2-H85295
P3-H90295
P8-H60295

The hydride form (e.g., P1-H) is generated by the reduction of the corresponding polymer-supported organotin chloride.

The development of these polymer-supported systems represents a significant advancement in "green" organic synthesis, offering the potential for cleaner reactions and easier product purification by allowing for the simple filtration and recycling of the tin reagent. ias.ac.innumberanalytics.com

Fundamental Reactivity and Mechanistic Chemistry of Butylstannane

Radical Chain Reactions Mediated by Butylstannane

The utility of this compound in organic synthesis is dominated by its involvement in radical chain reactions. bjcop.in These reactions are initiated by the formation of the tributyltin radical, which then participates in a series of propagation steps to yield the desired product and regenerate the tin radical, continuing the chain process. libretexts.orglibretexts.org A small amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is often used to start the reaction upon heating. libretexts.org

Hydrogen Atom Transfer (HAT) Mechanisms in this compound Reductions

A fundamental process in this compound-mediated reactions is Hydrogen Atom Transfer (HAT). In these mechanisms, a carbon-centered radical abstracts a hydrogen atom from tributyltin hydride to form a new C-H bond and a tributyltin radical. numberanalytics.com This step is a key part of the propagation cycle in many reduction reactions. numberanalytics.com

The general mechanism for the reduction of an alkyl halide (R-X) illustrates the HAT process:

Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride. libretexts.org

Propagation Step 1: The tributyltin radical abstracts a halogen atom from the alkyl halide to form a stable tributyltin halide (Bu₃SnX) and an alkyl radical (R•). jove.com

Propagation Step 2 (HAT): The alkyl radical (R•) abstracts a hydrogen atom from a molecule of tributyltin hydride (Bu₃SnH), yielding the reduced alkane (R-H) and regenerating the tributyltin radical (Bu₃Sn•). jove.comnumberanalytics.com

This cycle continues until termination steps, where two radicals combine, become significant. libretexts.org The efficiency of the HAT process is a critical factor in the success of these reductions. Intramolecular HAT events, such as 1,5-hydrogen atom transfers, are also well-documented and provide a powerful method for remote C-H functionalization. core.ac.uk

Homolytic Cleavage Processes Involving this compound

The initiation of radical reactions involving this compound hinges on the homolytic cleavage of the tin-hydrogen (Sn-H) bond. jove.com This bond is relatively weak, with a bond dissociation energy of approximately 74 kcal/mol, making it susceptible to cleavage under thermal or photochemical conditions. msu.edu

The process can be initiated in several ways:

Thermal Initiation: In the presence of a radical initiator like AIBN, heating causes the initiator to decompose into radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical. libretexts.org

Photochemical Initiation: Light can directly induce the homolytic cleavage of the Sn-H bond to generate a tributyltin radical and a hydrogen atom. vaia.com

Once formed, the tributyltin radical is the primary chain carrier in subsequent reaction steps. ucl.ac.uk The ease of this homolytic cleavage is a cornerstone of this compound's utility in radical chemistry. bjcop.in

Intramolecular Radical Cyclizations Promoted by this compound

This compound is a key reagent for promoting intramolecular radical cyclizations, a powerful strategy for constructing cyclic compounds, particularly five- and six-membered rings. libretexts.orgsoton.ac.uk These reactions are kinetically controlled and often favor the formation of the smaller ring. libretexts.org

The general mechanism involves the formation of a radical on a substrate containing an unsaturated moiety (e.g., an alkene or alkyne). This radical can then add intramolecularly to the unsaturated bond, forming a new ring and a new radical center. pharmacy180.com This newly formed radical then abstracts a hydrogen atom from tributyltin hydride to give the cyclized product and regenerate the tributyltin radical. pharmacy180.com

The success of these cyclizations depends on the relative rates of the intramolecular addition versus intermolecular hydrogen abstraction from tributyltin hydride. pharmacy180.com By controlling reaction conditions, such as concentration, the desired cyclization can be favored. pharmacy180.com These reactions have been widely applied in the synthesis of complex natural products and heterocyclic systems. soton.ac.uktandfonline.com

Intermolecular Radical Additions to Unsaturated Systems

This compound facilitates intermolecular radical additions, enabling the formation of new carbon-carbon bonds. libretexts.org In these reactions, a radical generated from an organic halide or other precursor adds to an unsaturated system, such as an alkene or alkyne. libretexts.org

The general mechanism proceeds as follows:

A tributyltin radical abstracts a halogen from an alkyl halide to generate an alkyl radical. libretexts.org

The alkyl radical adds to an electron-deficient alkene or alkyne. libretexts.org This step is often regioselective. libretexts.org

The resulting radical adduct then abstracts a hydrogen atom from tributyltin hydride to furnish the final product and regenerate the tributyltin radical.

These reactions provide a valuable tool for constructing more complex molecules from simpler starting materials. The use of electron-poor unsaturated compounds often helps to control the regioselectivity of the radical addition. libretexts.org

Reductive Deoxygenation Protocols Utilizing this compound

This compound is famously used in the Barton-McCombie deoxygenation reaction, a method for removing a hydroxyl group from an alcohol. libretexts.orgwikipedia.org This two-step process involves the conversion of the alcohol into a thioacyl derivative, typically a xanthate or a thionoester, which is then reduced by tributyltin hydride in a radical chain reaction. pharmacy180.comwikipedia.orgoup.com

The mechanism for the reduction of a xanthate is as follows:

The tributyltin radical attacks the sulfur atom of the thiocarbonyl group, leading to the cleavage of the C-S bond and the formation of a carbon-centered radical. wikipedia.org

This radical intermediate then fragments, eliminating a stable byproduct and generating an alkyl radical. wikipedia.org

The alkyl radical abstracts a hydrogen atom from tributyltin hydride to yield the deoxygenated alkane and a new tributyltin radical. wikipedia.org

The driving force for this reaction is the formation of a very stable tin-sulfur bond. wikipedia.org This methodology has proven to be a reliable and widely used method for the deoxygenation of a broad range of alcohols. bjcop.in

Dehalogenation Studies and Mechanisms

One of the most fundamental applications of this compound is the reductive dehalogenation of organic halides. libretexts.org This reaction replaces a halogen atom with a hydrogen atom and proceeds via a radical chain mechanism. jove.comamherst.edu

The key steps in the dehalogenation of an alkyl halide (R-X) are:

Initiation: A small amount of initiator generates tributyltin radicals. libretexts.org

Propagation:

The tributyltin radical abstracts the halogen atom from the organic halide, forming a stable tributyltin halide and an alkyl radical (R•). jove.comlibretexts.org This step is generally very efficient for iodides and bromides. jove.com

The alkyl radical then abstracts a hydrogen atom from tributyltin hydride to give the alkane (R-H) and regenerate the tributyltin radical. jove.comlibretexts.org

The reaction is energetically favorable because a weaker C-X and Sn-H bond are replaced by stronger C-H and Sn-X bonds. jove.com The reactivity of the organic halide is dependent on the carbon-halogen bond strength, with the trend being R-I > R-Br > R-Cl >> R-F. jove.com While alkyl iodides and bromides can often be dehalogenated with just light to initiate the reaction, chlorides require a thermal initiator like AIBN to generate a sufficient concentration of tin radicals. jove.com Alkyl fluorides are generally unreactive due to the very strong C-F bond. jove.com

Kinetic and Mechanistic Studies of Radical Chain Propagation and Retardation

The reduction of organic halides by tri-n-butylstannane is a classic example of a radical chain reaction. However, kinetic studies have revealed that the reaction rate is often not determined by the slowest propagation step, as is commonly assumed. acs.orgresearchgate.net Instead, the rate is frequently controlled by side reactions of the propagating alkyl (R•) and stannyl (B1234572) (Sn•) radicals with the solvent, impurities, or even the substrate and product molecules. acs.orgresearchgate.netresearchgate.net

These side reactions can lead to the formation of relatively inert, delocalized radicals that inhibit the chain reaction, a phenomenon known as retardation. acs.orgresearchgate.netresearchgate.net The degree of retardation can be quantified by a linear kinetic model that considers the ratio of the chain-transfer rate to the chain-return rate. acs.orgresearchgate.net This model allows for the calculation of retarding rate constants and the optimization of reaction conditions to minimize retardation and accelerate the desired reaction. acs.orgresearchgate.net

Factors that can influence the rate of radical chain reactions involving this compound include:

Solvent: Solvents like benzene (B151609) can react with propagating radicals, leading to retardation. acs.orgresearchgate.net

Impurities: Trace impurities, such as benzophenone (B1666685) in THF, can act as radical traps and inhibit the reaction. acs.orgresearchgate.net

Substrate/Product Structure: The presence of allylic C-H bonds or conjugated unsaturated groups in the substrate or product can lead to the formation of stabilized, less reactive radicals. acs.orgresearchgate.net

Table 1: Factors Influencing Radical Chain Reactions of this compound

Factor Effect on Reaction Rate Mechanism of Influence
Solvent (e.g., Benzene) Retardation Reaction with propagating radicals to form inert species. acs.orgresearchgate.net
Impurities (e.g., Benzophenone) Retardation Act as radical traps, inhibiting the chain reaction. acs.orgresearchgate.net
Substrate/Product Structure Retardation Formation of stabilized, less reactive radicals from allylic C-H bonds or conjugated systems. acs.orgresearchgate.net

Catalytic Applications and Associated Mechanisms

Dithis compound (B8538416) can undergo catalytic dehydrocoupling and dehydropolymerization to form polystannanes, which are tin-containing polymers. researchgate.netrsc.orgresearchgate.net These reactions are typically catalyzed by transition metal complexes, such as those from Group 4 (Ti, Zr, Hf) and Group 6 (Cr, Mo, W), as well as Wilkinson's catalyst ([RhCl(PPh₃)₃]). researchgate.netresearchgate.net

The reaction can produce both soluble oligostannanes and insoluble, cross-linked polystannanes. researchgate.net The formation of soluble oligomers is favored by a simple dehydrocoupling process, while a combination of disproportionation and dehydrocoupling can lead to the formation of insoluble polymers. researchgate.net The use of Wilkinson's catalyst is particularly advantageous as it can produce linear poly(dithis compound) with high molecular weight and without the formation of cyclic byproducts. researchgate.net

The general reaction for the dehydropolymerization of dithis compound is:

n Bu₂SnH₂ → -(Bu₂Sn)n- + n H₂

Table 2: Catalysts for Dehydropolymerization of Dithis compound

Catalyst Resulting Polymer Reference
Cp₂MCl₂/Red-Al (M=Ti, Zr, Hf) Mixture of soluble oligostannanes and insoluble, cross-linked polystannanes researchgate.net
M(CO)₆/Red-Al (M=Cr, Mo, W) Mixture of soluble oligostannanes and insoluble, cross-linked polystannanes researchgate.net
[RhCl(PPh₃)₃] (Wilkinson's catalyst) Linear poly(dithis compound) researchgate.net

Hydrostannylation is the addition of a tin hydride, such as this compound, across a carbon-carbon multiple bond (alkene or alkyne). wikipedia.org This reaction can be catalyzed by various transition metals and is a useful method for the formation of new carbon-tin bonds. The reaction is thermodynamically favored due to the formation of a stronger σ-bond at the expense of a weaker π-bond. dalalinstitute.com

The mechanism of metal-catalyzed hydrostannylation typically involves the following steps:

Oxidative Addition: The tin hydride adds to the metal catalyst.

Coordination: The alkene or alkyne coordinates to the metal center.

Insertion: The coordinated multiple bond inserts into the metal-hydride or metal-stannyl bond.

Reductive Elimination: The resulting organometallic species undergoes reductive elimination to yield the hydrostannylated product and regenerate the catalyst.

Palladium catalysts are widely used to mediate cross-coupling reactions involving organostannanes, such as this compound derivatives. fiveable.me These reactions, often named after their developers (e.g., Stille coupling), are powerful tools for the formation of carbon-carbon bonds. fiveable.me

In a typical palladium-catalyzed cross-coupling reaction, an organostannane (R-SnBu₃) reacts with an organic halide or triflate (R'-X) in the presence of a palladium catalyst to form a new C-C bond (R-R'). The catalytic cycle generally involves:

Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) intermediate.

Transmetalation: The organostannane transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium couple and are eliminated as the final product, regenerating the Pd(0) catalyst. fiveable.me

These reactions are highly versatile and have been applied to the synthesis of complex molecules, including pharmaceuticals and natural products. researchgate.netsnnu.edu.cnnih.gov

This compound reagents can be employed in asymmetric catalytic reactions to generate chiral molecules with high enantioselectivity. acs.orgresearchgate.net For example, the reaction of allenyltri-n-butylstannane with aldehydes in the presence of a chiral Lewis acid, such as one derived from (R)-BINOL and Ti(O-i-Pr)₄, can produce chiral homopropargylic alcohols. researchgate.net

Similarly, chiral catalysts can be used in the asymmetric allylation of imines with allylstannanes to produce chiral homoallylic amines. beilstein-journals.org These methods are valuable for the synthesis of enantiomerically pure compounds, which are often required for pharmaceutical applications. beilstein-journals.orgnih.govsnnu.edu.cn

Palladium-Catalyzed Organostannane Transformations

Ionic and Polar Reactions Involving this compound

While this compound is often associated with radical reactions, it can also participate in ionic and polar processes. The polarity of the Sn-H bond in this compound is relatively low, but it can be influenced by the surrounding chemical environment. In the presence of strong acids or bases, or in polar solvents, the Sn-H bond can be polarized, leading to ionic reactivity. science-revision.co.ukmasterorganicchemistry.comlibretexts.orgsavemyexams.com

For instance, the reaction of di-n-butyltin dihydride with hydrochloric acid leads to the formation of di-n-butyltin chloride hydride, demonstrating the susceptibility of the Sn-H bond to attack by a strong acid. researchgate.net The polarization of bonds involving tin can also be influenced by the electronegativity of the atoms it is bonded to, which can lead to a degree of ionic character in the bond. science-revision.co.uksavemyexams.com

Nucleophilic Reactivity of Carbon-Tin Bonds

The carbon-tin (C-Sn) bond in this compound is characterized by its nucleophilic nature. pageplace.de This reactivity stems from the significant difference in electronegativity between the carbon and tin atoms, resulting in a polarized bond where the carbon atom carries a partial negative charge. wikipedia.org This inherent polarity makes the organic group attached to the tin atom a potent nucleophile, capable of attacking electrophilic centers. wikipedia.org

The strength of the C-Sn bond also plays a crucial role in its reactivity. Compared to carbon-halogen bonds, the C-Sn bond is relatively weak, facilitating its cleavage in chemical reactions. libretexts.org For instance, the bond dissociation energies reveal that the C-Sn bond is weaker than C-H and C-F bonds, but its reactivity is more nuanced than a simple comparison of bond strengths would suggest. libretexts.org The polarizability of the C-Sn bond allows it to be easily influenced by approaching reactants, enhancing its nucleophilic character. libretexts.org

A key application of this nucleophilicity is the organostannane addition reaction, where allyl-, allenyl-, or propargylstannanes add to aldehydes and imines. wikipedia.org This reaction underscores the ability of the carbon-tin bond to serve as a source of carbon nucleophiles for the formation of new carbon-carbon bonds.

Transmetallation Reactions for Organometallic Reagent Generation

This compound and its derivatives are valuable precursors for the generation of other organometallic reagents through transmetallation. This process involves the exchange of the organobutyl group from tin to a more electropositive metal. pageplace.de A prominent example is the reaction of tetraorganotin compounds with organolithium reagents. pageplace.de

The exchange of a tin-carbon bond for a lithium-carbon bond is a particularly clean and efficient method for preparing organolithium reagents, many of which are not readily accessible through other synthetic routes. pageplace.dewikipedia.org This transmetallation is typically rapid and is often conducted at low temperatures to manage the reactivity of the newly formed organolithium species. mt.com For example, vinylstannanes, which can be synthesized from the hydrostannylation of terminal alkynes, react with n-butyllithium to produce vinyllithium. wikipedia.org

Beyond organolithium reagents, butylstannanes can be used to generate other organometallic compounds. For instance, they can react with copper(I) salts to form organocuprates, also known as Gilman reagents. libretexts.org These reagents have distinct reactivity profiles compared to their organolithium or Grignard counterparts. wikipedia.orglibretexts.org Similarly, transmetallation with zinc salts can be employed to prepare organozinc compounds. wikipedia.org The Suzuki-Miyaura coupling reaction, a powerful tool for forming carbon-carbon bonds, often involves a transmetallation step where an organoboron compound reacts with a palladium complex. libretexts.org

Table 1: Examples of Transmetallation Reactions with this compound Derivatives

Organostannane ReactantTransmetallating AgentOrganometallic ProductReference
(Benzyloxymethyl)tri-n-butylstannanen-Butyllithium(Benzyloxymethyl)lithium umich.edu
Vinylstannanen-ButyllithiumVinyllithium wikipedia.org
Allyltrithis compoundButyllithiumAllyllithium capes.gov.br
Alkyltin HalidesOrganoaluminium CompoundsMixed Alkyl-Aluminium Species wikipedia.org
TetraorganotinSnCl₄Organotin Chlorides wikipedia.org

Reactions with Main Group Element Halides (e.g., Phosphorus, Arsenic, Antimony, Germanium, Boron)

This compound derivatives, particularly those with unsaturated organic groups like allenyl or allyl, exhibit interesting reactivity with halides of main group elements such as phosphorus, arsenic, antimony, germanium, and boron. researchgate.netacs.org These reactions typically lead to the formation of new carbon-element bonds.

For instance, the reaction of allenyltri-n-butylstannane with phosphorus or arsenic trihalides, as well as germanium tetrachloride, results in the formation of the corresponding propargylic halophosphine, arsine, or germane. researchgate.netacs.orgrsc.org These propargylic products can then undergo rearrangement to form the more thermodynamically stable allenyl derivatives upon heating. researchgate.netacs.orgrsc.org

When allenyltri-n-butylstannane reacts with stronger Lewis acidic halides, such as boron halides or antimony trichloride, the reaction directly yields the allenic product, even at low temperatures. researchgate.netacs.orgrsc.org The nature of the main group element and its halide substituents influences the regioselectivity and the final product distribution. researchgate.net For example, with phosphorus derivatives, γ-regioselection is often observed. researchgate.net

The reactivity of antimony and tin compounds can sometimes allow for the observation of a propargylic intermediate, especially when substituted derivatives are used. researchgate.netacs.org Furthermore, reduction of the initially formed propargylic halide products before isomerization can provide access to primary propargylic phosphines, arsines, germanes, and stannanes. researchgate.netacs.org

Table 2: Products from the Reaction of Allenyltri-n-butylstannane with Main Group Halides

Main Group HalideInitial ProductThermodynamic ProductReference
Phosphorus TrihalidePropargylic HalophosphineAllenyl Derivative (partial rearrangement) researchgate.netacs.orgrsc.org
Arsenic TrihalidePropargylic HaloarsineAllenyl Derivative (complete rearrangement) researchgate.netacs.orgrsc.org
Germanium TetrachloridePropargylic HalogermaneAllenyl Derivative (partial rearrangement) researchgate.netacs.orgrsc.org
Boron HalideAllenic ProductAllenic Product researchgate.netacs.orgrsc.org
Antimony TrichlorideAllenic ProductAllenic Product researchgate.netacs.orgrsc.org

Ligand Reactivity within this compound Coordination Complexes

The reactivity of ligands coordinated to a this compound moiety can be significantly influenced by the tin center. In coordination complexes, the tin atom can act as a Lewis acid, affecting the electronic properties and, consequently, the reactivity of the coordinated ligands. solubilityofthings.com The coordination number and geometry of the tin center, which can vary, also play a crucial role in determining ligand reactivity. solubilityofthings.comwikipedia.org

For instance, in diarylamido/bis(phosphine) PNP complexes, the metal center can modulate the reactivity of the PNP ligand. nsf.gov While this example involves manganese and rhenium, the principles can be extended to tin complexes. Oxidation of the metal center can lead to ligand-centered radical cations, which can then be trapped by reagents like allyltrithis compound. nsf.gov This demonstrates that the this compound can act as a reagent to probe the reactivity of ligands in other metal complexes.

Spectroscopic Characterization and Structural Elucidation Studies of Butylstannane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of butylstannane compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for characterizing the butyl groups attached to the tin atom. The chemical shifts (δ) in ¹H NMR spectra provide information about the electronic environment of the protons. For instance, in trialkyltin hydrides, the shielding of protons attached directly to the tin atom increases in the order of i-C₃H₇ < n-C₄H₉ ≈ n-C₃H₇ ≈ C₂H₅ < CH₃, an order consistent with the hyperconjugation effect of the alkyl group. oup.com The ¹³C NMR spectra of di-n-butyltin(IV) compounds, in conjunction with ¹¹⁹Sn NMR data, are instrumental in determining the coordination polyhedra of these compounds in various solvents. scispace.com The analysis of ¹H and ¹³C NMR is crucial for confirming the structure of newly synthesized compounds and can be used to study reaction kinetics. lookchem.comst-andrews.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for Butyltin Compounds

Compound Nucleus Chemical Shift (ppm) Coupling Constant (Hz) Reference
Di-n-butyltin dihydride ¹H (Sn-H) - - researchgate.net
Tri-n-butyltin hydride ¹H (Sn-H) 4.21 - rsc.org
Di-n-butyltin(IV) complexes ¹³C Varies ¹J(¹¹⁹Sn-¹³C), ²J(¹¹⁷Sn-¹³C) scielo.org.mx
(CH₃)₂SnH₂ ¹H (Sn-H) - ¹J(¹¹⁹Sn-¹H) = 900 cdnsciencepub.com
(CH₃)₂SnH(CF₂CF₂H) ¹H (Sn-H) - - cdnsciencepub.com

This table is interactive. Click on the headers to sort the data.

Tin has three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most frequently studied due to its favorable sensitivity. huji.ac.ilnih.gov ¹¹⁹Sn NMR spectroscopy is exceptionally powerful for directly probing the coordination environment of the tin atom. The chemical shift of ¹¹⁹Sn covers a very wide range, making it highly sensitive to changes in coordination number, the nature of substituents, and the solvent. huji.ac.ilnih.gov For example, the ¹¹⁹Sn NMR chemical shifts for di-n-butyltin(IV) hexacoordinated compounds are found in a characteristic range. scielo.org.mx

Coupling constants between tin and other nuclei, such as ¹H, ¹³C, and ³¹P, provide valuable structural information. huji.ac.il One-bond ¹J(¹¹⁹Sn-¹H) coupling constants are typically large, ranging from 1750 to 3000 Hz, while two-bond couplings are around 50 Hz. huji.ac.il In phosphine-substituted butylstannanes, ³¹P NMR and ¹¹⁹Sn-¹³P coupling constants are critical for characterizing the Sn-P bond. huji.ac.il Heteronuclear correlation techniques like ¹H-¹¹⁹Sn HMQC and HMBC are employed to assign complex spectra and determine long-range couplings. st-andrews.ac.ukacs.org

Table 2: Selected ¹¹⁹Sn NMR Data and Coupling Constants for this compound Derivatives

Compound/Species ¹¹⁹Sn Chemical Shift (δ, ppm) Coupling Constant (Hz) Notes Reference
Tetra-n-butylstannane (Bu₄Sn) -12 - Reference compound acs.org
Hexa-n-butyldistannane (Bu₆Sn₂) -83 - - acs.org
ArSnH(py) 386 ¹J(Sn-H) = 100.2 Pyridine adduct nih.gov
ArSn(DMAP)SnH₂Ar* - ¹J(Sn-H) = 1230, 1040 Dimeric species with inequivalent hydrides nih.gov
di-n-butyltin(IV) complexes -203.96 to -204.20 - Hexacoordinated species scielo.org.mx

This table is interactive. Click on the headers to sort the data.

1H and 13C NMR Investigations for Alkyl Group Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification (e.g., Sn-H Stretching Frequencies)

Infrared (IR) and Raman spectroscopy are used to identify functional groups by observing their characteristic vibrational frequencies. nih.govnih.gov A key application for this compound hydrides is the identification of the Sn-H bond. The Sn-H stretching vibration (ν(Sn-H)) typically appears in the IR spectrum in the range of 1800-1880 cm⁻¹. oup.comresearchgate.netresearchgate.net For example, the Sn-H stretching frequency in di-n-butyltin dihydride derivatives has been reported around 1807 cm⁻¹. researchgate.net The position of this band can be influenced by the substituents on the tin atom and the physical state of the sample. In a study of an organotin(II) hydride, the Sn-H stretching and bending frequencies were observed at 1763 cm⁻¹ and 600 cm⁻¹, respectively. nih.gov

Raman spectroscopy is particularly useful for studying the Sn-Sn bond in polystannanes. The ν(Sn-Sn) mode in poly(di-n-butylstannane) appears as a broad feature around 120 cm⁻¹ in its disordered state. acs.orgresearchgate.net This technique has also been used to study thermochromic phase transitions in these polymers, where changes in the polymer backbone conformation are reflected in the Raman spectra. acs.orgmathnet.ru

Table 3: Characteristic Vibrational Frequencies for this compound Compounds

Compound/Functional Group Vibrational Mode Frequency (cm⁻¹) Spectroscopic Method Reference
Organotin Hydrides ν(Sn-H) 1800-1880 IR oup.com
Di-n-butyltin dihydride ν(Sn-H) ~1807 IR researchgate.net
ArSnH₃ ν(Sn-H) 1875 IR rsc.org
ArSn(DMAP)SnH₂Ar* ν(Sn-H) 1763 IR nih.gov
Poly(di-n-butylstannane) ν(Sn-Sn) ~120 Raman acs.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

Electronic Spectroscopy (UV-Vis) for Conjugated Systems and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound compounds, this technique is especially relevant for studying polystannanes and other conjugated systems. Polystannanes exhibit strong UV absorption bands due to σ-σ* transitions within the tin backbone. acs.orgresearchgate.net Poly(di-n-butylstannane), for instance, shows a UV absorption band at approximately 390 nm, which undergoes a red-shift to around 420 nm during a thermochromic phase transition upon cooling. acs.orgresearchgate.net This shift is indicative of a conformational change from a disordered to a more ordered, all-trans backbone. acs.orgmathnet.ru In simpler organotin compounds, electronic transitions are often observed in the 200-400 nm range and can be attributed to π-π* and n-π* transitions, particularly when chromophoric ligands are present. semanticscholar.orgresearchgate.netias.ac.in

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound compounds. The presence of ten stable isotopes of tin creates a characteristic isotopic pattern that is invaluable for identifying tin-containing fragments in a mass spectrum. nih.gov

In electron impact (EI) mass spectrometry, tetraalkyltins typically fragment through the successive loss of alkyl groups. The fragmentation patterns of tributyltin and tributenyltin compounds are often dominated by ions containing the Sn-Halide bond if a halide is present. Electrospray ionization (ESI) mass spectrometry is a softer ionization technique used for analyzing more complex or ionic organotin compounds, often revealing fragmentation pathways that involve the cleavage of noncovalent bonds first, followed by the loss of characteristic neutral fragments from the monomeric units. nih.govupce.cz Detailed fragmentation patterns can be elucidated using tandem mass spectrometry (MSⁿ), which helps in the structural confirmation of complex species. nih.govupce.cznih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

For example, X-ray crystallography has confirmed distorted cis-octahedral arrangements for certain di-n-butyltin(IV) complexes and trigonal bipyramidal geometries for others. nih.govnih.gov In dimeric structures, it has revealed the nature of bridging atoms, such as the formation of planar, four-membered {Sn-O}₂ rings in hydroxide-bridged species. iucr.org The data obtained from X-ray crystallography are crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the supramolecular assembly in the solid state. iucr.orgiucr.org These solid-state structures provide a benchmark for comparison with solution-state structures inferred from NMR spectroscopy. nih.govnih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Polymeric Stannanes)

Thermogravimetric analysis (TGA) is a crucial technique for characterizing the thermal stability and decomposition behavior of polymeric stannanes. openaccessjournals.comimpact-solutions.co.uk This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing valuable insights into the material's composition and thermal properties. openaccessjournals.comimpact-solutions.co.ukspecificpolymers.com

Research Findings on the Thermal Stability of this compound Polymers

For instance, research on dimeric organotin derivatives, Sn₄–Me–C₁₀ and Sn₄–Bu–C₁₀, which contain methyl and butyl groups respectively, has shown that they remain thermally stable up to 250 °C. chinesechemsoc.org Beyond this temperature, weight loss occurs due to the dissociation of the organic ligands. chinesechemsoc.org At 550 °C, a residual weight of approximately 20% is observed, which is likely due to the remaining Sn–O core. chinesechemsoc.org The decomposition of the butyl-containing cluster, Sn₄–Bu–C₁₀, was found to produce 1-butene (B85601) (m/z = 56) through hydrogen abstraction from the butyl radical. chinesechemsoc.org

In another study, a series of organotin-oxometalate coordination polymers were synthesized and their thermal stability was evaluated using TGA. acs.org Polymers such as (nBu₃Sn)₂MoO₄ demonstrated good thermal stability, with decomposition of the polymer skeleton commencing at around 240 °C. acs.org A further decomposition step at approximately 300 °C was attributed to the breakdown of Sn or Mo oxides. acs.org

The thermal decomposition of poly(para-substituted styrene)s has also been investigated, revealing that the degradation behavior is dependent on the substituent. scirp.org While not a direct study on this compound polymers, this research highlights the influence of side-group chemistry on thermal stability, a principle that also applies to organotin polymers.

Furthermore, TGA has been employed to study the thermal behavior of thermoplastic polyurethane elastomers containing sulfur atoms. mdpi.com While these are not stannane-based polymers, the study provides a framework for how TGA, coupled with techniques like Fourier transform infrared spectroscopy (TG-FTIR), can be used to identify the gaseous products evolved during decomposition, offering a detailed understanding of the degradation mechanism. mdpi.com

The following interactive table summarizes the key thermal decomposition data for some reported butyl-containing polymeric stannanes and related organotin compounds.

Interactive Data Table: Thermal Decomposition Data of Butyl-Containing Organotin Polymers

Compound/PolymerOnset Decomposition Temperature (°C)Key Decomposition ProductsResidual Weight (%) at High TemperatureReference
Sn₄–Bu–C₁₀~2501-butene, Adamantane (B196018), CO₂~20% at 550 °C chinesechemsoc.org
(nBu₃Sn)₂MoO₄~240 (polymer skeleton)Not specifiedNot specified acs.org

These findings underscore the importance of TGA in elucidating the thermal properties of polymeric stannanes. The data obtained from such analyses are critical for determining the operational limits of these materials and for designing new polymers with enhanced thermal stability for various applications.

Theoretical and Computational Chemistry of Butylstannane Systems

Quantum Chemical Methodologies Applied to Butylstannane

A hierarchy of quantum chemical methods is employed to model this compound systems, balancing computational cost with the desired accuracy. cecam.org The choice of method ranges from the widely used Density Functional Theory to more computationally intensive ab initio techniques.

Density Functional Theory (DFT) has become a cornerstone for computational investigations in physics, chemistry, and materials science, offering a powerful way to study the electronic structure of many-body systems. wikipedia.org DFT is based on using the spatially dependent electron density to determine the properties of a system, which is computationally less demanding than methods based on the many-electron wave function. wikipedia.orgscispace.com Over the years, refinements in the approximations for exchange and correlation interactions have made DFT a highly popular and versatile tool in computational chemistry. wikipedia.org

In the context of this compound systems, DFT is frequently used to explore electronic structures and predict reactivity. numberanalytics.com For instance, computational studies on the reactions of tributylstannyl radicals have utilized DFT methods like B3LYP with the 6-31G(d) basis set to model potential energy surfaces and reaction pathways. acs.org Similarly, the UHF/6-31G* level of theory has been applied to investigate the transition states of radical additions to alkenes involving trithis compound. uni-muenchen.de DFT calculations are also crucial for understanding concepts like electronegativity, hardness, and chemical reactivity indices, which are vital for predicting the behavior of molecules in chemical reactions. scispace.com Despite its strengths, challenges remain in accurately describing certain phenomena like intermolecular van der Waals forces and charge transfer excitations with some DFT functionals. wikipedia.org

Table 1: Examples of DFT Functionals and Basis Sets in this compound System Studies
MethodologyApplication AreaReference
B3LYP/6-31G(d)Potential energy surface of radical rearrangement acs.org
UHF/6-31G*Transition state of radical addition to ethylene uni-muenchen.de
B3LYP/6-311++G(d,p)Investigation of geometries, electronic properties, and spectra ijcce.ac.ir

Ab initio calculations compute all necessary electron-electron repulsion integrals without empirical parameters, making them more computationally intensive than other methods. wpmucdn.com The foundational ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. catalysis.blog While useful, the HF method neglects the effects of electron correlation. catalysis.blog

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods build upon the HF solution to include electron correlation, which is critical for accurate chemical predictions. catalysis.blog This family of methods includes Møller-Plesset perturbation theory (MP2, MP3, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory. cecam.orgpku.edu.cn Coupled Cluster methods, particularly CCSD(T), are often considered the "gold standard" in quantum chemistry for their high accuracy. catalysis.blogmpg.de The development of low-order scaling techniques, such as the domain-based local pair natural orbital (DLPNO) methods, has made it possible to apply high-level accuracy calculations like DLPNO-CCSD(T) to larger systems. mpg.demontclair.edu These advanced methods are essential for obtaining precise energetic data and for benchmarking the performance of less computationally expensive methods like DFT. montclair.edu

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful strategy for uncovering the detailed step-by-step pathways of chemical reactions. numberanalytics.com By simulating reaction mechanisms, researchers can identify intermediates and transition states, providing insights that are crucial for optimizing reaction conditions. numberanalytics.com

Understanding the transition state—the highest energy point on a reaction coordinate—is fundamental to determining the kinetics and mechanism of a reaction. numberanalytics.comsolubilityofthings.com Computational chemistry allows for the direct calculation of the geometry and energy of these fleeting structures. coe.edu

For this compound systems, transition state analysis has been pivotal. For example, in the reaction of tri-n-butylstannyl radicals with bromoalkanes, computational modeling helps to describe the properties of the transition state for bromine abstraction. acs.org In other studies, ab initio calculations were used to locate the transition states for the addition of radicals to ethylene, revealing unsymmetrical structures. uni-muenchen.de The reaction of allyltri-n-butyltin with aldehydes has also been studied computationally to rationalize stereochemical outcomes via proposed transition state assemblies. iupac.org To confirm that a calculated transition state correctly connects the desired reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are often performed. nih.gov

Thermochemistry investigates the heat energy changes that accompany chemical transformations. Key thermodynamic quantities include enthalpy (ΔH), which measures the heat absorbed or released, and Gibbs free energy (ΔG), which determines the spontaneity of a reaction. libretexts.org

Computational modeling provides access to the complete energetic profile of a reaction, also known as a reaction coordinate diagram. solubilityofthings.comcoe.edu This profile maps the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. solubilityofthings.com The difference in energy between the reactants and the transition state defines the activation energy (Ea), a critical kinetic parameter. solubilityofthings.com For this compound systems, computational methods have been used to determine the thermochemistry of reactions, such as estimating the heat of reaction for rearrangements involving the tributylstannyl radical. acs.org DFT calculations are also employed to determine the Gibbs free energy of reaction steps, which can be used to assess the catalytic rate acceleration of enzymatic or chemical processes. nih.gov

Table 2: Key Concepts in Energetic Profile Analysis
ConceptDescriptionSignificance
Enthalpy (ΔH)The total heat content of a system. A negative ΔH indicates an exothermic (heat-releasing) reaction, while a positive ΔH indicates an endothermic (heat-absorbing) reaction. libretexts.orgDetermines if a reaction releases or requires heat.
Activation Energy (Ea)The minimum energy required for reactants to transform into products; the energy barrier of a reaction. solubilityofthings.comGoverns the rate of a chemical reaction.
Gibbs Free Energy (ΔG)A thermodynamic potential that combines enthalpy and entropy. A negative ΔG indicates a spontaneous reaction. Predicts the spontaneity of a reaction under given conditions.
Transition StateA high-energy, transient configuration of atoms along the reaction coordinate. solubilityofthings.comRepresents the kinetic bottleneck of a reaction.

Transition State Analysis and Reaction Pathways

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and chemical bonding provides fundamental insights into the stability, reactivity, and properties of molecules. rsc.org Computational methods are essential for this analysis, offering a quantitative description of how electrons are distributed and shared between atoms. mdpi.com

Natural Bond Orbital (NBO) Analysis of Sn-C and Sn-H Bonds

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular structures fluctuate and change conformation. mdpi.comnih.gov These simulations provide a detailed, time-resolved view of molecular behavior that is inaccessible by many experimental techniques. mdpi.com

For this compound, MD simulations are invaluable for exploring its conformational landscape and dynamic properties. The butyl chain attached to the tin atom is flexible, with multiple rotatable bonds (Sn-C and C-C). This leads to various possible conformations, such as anti and gauche arrangements of the carbon backbone.

An MD simulation of this compound would involve:

Defining a force field, which is a set of parameters and equations that describes the potential energy of the system as a function of atomic positions. nih.gov

Setting initial positions and velocities for all atoms in the molecule.

Numerically integrating the equations of motion over short time steps (typically femtoseconds) to track the movement of each atom. researchgate.net

By analyzing the resulting trajectory, researchers can identify the most stable conformations, calculate the energy barriers for rotation between them, and study the time scales of various molecular motions, such as bond vibrations and torsional rotations. This provides a comprehensive understanding of the molecule's flexibility and the relative populations of its different structural isomers at a given temperature. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) in this compound Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to predict the reactivity or other properties of a chemical compound based on its molecular structure. mdpi.comosti.gov The core principle of QSRR is to establish a statistically significant mathematical relationship between a set of numerical descriptors derived from the molecular structure and an observed property. nih.gov

In the context of this compound chemistry, a QSRR study could be developed to predict the reactivity of a series of substituted butylstannanes in a specific reaction, such as a hydrostannylation or a Stille coupling. The process would involve several steps:

Data Set Assembly : A series of this compound derivatives with known reactivity data (e.g., reaction rates or yields) would be compiled.

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum-chemical descriptors (e.g., HOMO/LUMO energies, atomic charges), and steric descriptors (e.g., van der Waals volume).

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the most relevant descriptors with the measured reactivity. mdpi.com

Model Validation : The predictive power of the QSRR model is rigorously tested using external validation sets or cross-validation techniques to ensure its reliability. nih.gov

A successful QSRR model for butylstannanes could be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding experimental efforts and providing insights into the structural features that govern their chemical behavior. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science Academic Focus

Role as a Versatile Reagent in Complex Molecule Synthesis

In the field of organic synthesis, organostannanes, particularly butylstannane reagents like allyltrithis compound, are highly valued for their ability to form carbon-carbon bonds with exceptional control over the three-dimensional arrangement of atoms (stereochemistry). This control is paramount in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.

The addition of allyl- and crotyl-tributylstannanes to carbonyl compounds is a cornerstone of stereoselective synthesis. These reactions can be guided to produce a specific diastereomer, often with high selectivity. The stereochemical outcome is influenced by factors such as the geometry of the allylstannane (E or Z) and the reaction conditions, including the use of Lewis acids.

For instance, the iron(0)-dienal complex has been shown to undergo a highly diastereoselective allylation with allyltri-n-butylstannane in the presence of boron trifluoride etherate (BF₃·Et₂O), achieving a diastereomer ratio of 95:5. researchgate.net Similarly, high diastereoselectivity was achieved in the synthesis of a lactone intermediate where an allylation reaction using this compound under chelation control conditions resulted in a diastereomeric ratio (d.r.) of 98%. researchgate.net These transformations showcase the reagent's capacity to create multiple stereocenters in a single, predictable step.

Table 1: Examples of Diastereoselective Reactions Using this compound Reagents

Reactants Catalyst/Conditions Product Type Diastereomeric Ratio (d.r.) Source(s)
Iron(0)-dienal complex + Allyltri-n-butylstannane BF₃·Et₂O Homoallylic alcohol 95:5 researchgate.net
Aldehyde + Allyl-n-butylstannane MgBr₂·Et₂O Alcohol 98% (d.r.) researchgate.net

A powerful strategy for achieving high stereocontrol in additions to aldehydes is through chelation. This involves using a Lewis acid to form a rigid, cyclic intermediate between the aldehyde and a nearby Lewis basic group (e.g., an ether or alcohol). This intermediate, or chelate, blocks one face of the aldehyde, forcing the incoming nucleophile, such as an allylstannane, to attack from the less sterically hindered side. researchgate.netwikipedia.org

The Reetz chelate model is often invoked to explain the high levels of 1,3-asymmetric induction observed in these reactions. researchgate.netwikipedia.org For example, the reaction of β-alkoxy aldehydes with (Z)-crotyl-n-butylstannane can be controlled through chelation. researchgate.net A notable application is the highly diastereoselective 1,3-anti-allylation of an aldehyde, where the hydrated form of scandium triflate was found to be crucial for achieving high selectivity (d.r. 94:6). researchgate.net The Lewis acid coordinates to the carbonyl oxygen and the oxygen of the methoxymethyl (MOM) ether, creating a stable six-membered ring that directs the allylation. researchgate.netwikipedia.org This method provides reliable access to specific anti-diastereomers, which are common motifs in polyketide natural products. researchgate.net

The reliability and stereoselectivity of this compound reagents have made them indispensable in the total synthesis of complex natural products. These compounds are often used in key steps to construct challenging stereocenters or assemble significant portions of the molecular framework.

Notable examples include:

(+)-Neopeltolide : The synthesis of the C⁷-C¹⁶ building block of this cytotoxic macrolide employed a Lewis acid-assisted diastereoselective allylation of an aldehyde with a substituted (allyl)trithis compound. researchgate.netresearchgate.net

Vitamin D₃ Analogs : In the synthesis of a 1α, 24R-dihydroxy-vitamin D₃ intermediate, a key nitroalcohol was produced via a stereoselective Henry reaction. The subsequent denitration to finalize the intermediate was accomplished using tri-n-butylstannane and AIBN.

Spongistatin 1 : The C(29)-C(45) subunit of this potent cell growth inhibitor was assembled using highly diastereoselective γ-alkoxyallylation reactions with γ-alkoxy substituted allylstannanes. wiley.com

Dysidiolide Analogs : The synthesis of analogs of this phosphatase inhibitor has involved the use of this compound reagents. nio.res.in

Amphidinolide T : An approach to the C14-C21 fragment of this macrolide was developed using tributyl[(2-methylidene-4,4-diethoxy)butyl]stannane in a key step to build the carbon scaffold. researchgate.netresearchgate.net

Chelate-Controlled Additions in Asymmetric Synthesis

Development of Novel Polymeric Materials

Beyond small molecule synthesis, butylstannanes are precursors to a unique class of polymers known as polystannanes. These materials are characterized by a backbone consisting of a chain of tin atoms, analogous to the silicon-based polysilanes. wikipedia.org

Polystannanes, with the general formula (R₂Sn)n, are typically synthesized from dibutyltin (B87310) precursors. wikipedia.org Several synthetic routes exist:

Wurtz-like Reactions : This classic method involves the polymerization of tin dichlorides. wikipedia.org

Electrochemical Reactions : Alkyltin halides can be coupled using excess electride in ammonia (B1221849) solutions to form polystannanes. wikipedia.org

Catalytic Dehydropolymerization : A significant advancement was the dehydropolymerization of dialkyltin dihydrides (R₂SnH₂) using Wilkinson's catalyst. This method produces linear polystannanes without the significant formation of cyclic byproducts that plagued earlier methods. wikipedia.org

The resulting poly(dithis compound)s are typically yellow solids. wikipedia.org Their properties are a subject of academic interest due to the presence of heavy elements in the polymer backbone. wikipedia.org

Table 2: Properties of Poly(dithis compound) from Dehydropolymerization

Property Value Source(s)
Color Yellow wikipedia.org
Number Average Molar Mass (Mn) 10 to 70 kg/mol wikipedia.org
Polydispersity 2 – 3 wikipedia.org

The study of tin-tin bonded compounds dates back to 1852, when Löwig reported the formation of oligo- or polystannanes by treating tin/alkali metal alloys with iodoethane. wikipedia.org These early experiments produced materials with compositions close to oligo(diethylstannane)s. wikipedia.org While the synthesis of high molecular weight polymers was often challenging, these reactions frequently yielded significant fractions of cyclic oligomers. wikipedia.org The ability of tin to form chain-like compounds was first predicted in 1917, confirming the presence of Sn-Sn bonds. wikipedia.org This historical work laid the foundation for understanding the diverse structures, from short chains (oligostannanes) to long polymers (polystannanes), that can be formed from simple organotin precursors. wikipedia.org

Table of Compounds Mentioned

Compound Name Formula/Type
(Z)-crotyl-n-butylstannane Organostannane Reagent
Allyltrithis compound Organostannane Reagent
Boron trifluoride etherate Lewis Acid
Dibutyltin dichloride Polystannane Precursor
Iodoethane Alkyl Halide
Magnesium bromide etherate Lewis Acid
Poly(dithis compound) Polystannane
Scandium triflate Lewis Acid
Tri-n-butylstannane Organostannane Reagent
Tributyl[(2-methylidene-4,4-diethoxy)butyl]stannane Organostannane Reagent

Polystannane Synthesis and Characterization of Material Properties

Research into Organotin Hydride Alternatives and Sustainable Methodologies

The utility of organotin hydrides, such as tributyltin hydride (Bu3SnH), in radical chemistry is well-established, providing efficient methods for transformations like dehalogenations, deoxygenations, and other defunctionalizations under mild conditions. thieme-connect.com However, the toxicity associated with organotin compounds and the frequent difficulties in removing tin-containing byproducts from reaction mixtures have spurred significant research into developing safer and more sustainable alternatives. thieme-connect.comresearchgate.net

One major strategy to mitigate the drawbacks of tin hydrides is to use them in catalytic amounts. This approach involves a stoichiometric co-reducing agent, typically an organosilicon compound, which regenerates the active tin hydride species in situ. For instance, a method for the conjugate reduction of α,β-unsaturated ketones has been developed using a catalytic amount of Bu3SnH with phenylsilane (B129415) (PhSiH3) as the stoichiometric hydride source. organic-chemistry.org This process significantly reduces the quantity of the toxic organotin reagent required. organic-chemistry.org

Beyond catalytic systems, extensive research has focused on finding complete replacements for tin hydrides. These substitutes aim to replicate the reactivity of tin hydrides in free radical chain reactions while being less toxic and easier to handle. thieme-connect.comresearchgate.net The most prominent and successful alternatives are silicon-based hydrides. Tris(trimethylsilyl)silane (B43935), often abbreviated as (TMS)3SiH, is a leading substitute that, while slightly less reactive than Bu3SnH in hydrogen abstraction, has proven effective in many synthetic applications. researchgate.netthieme-connect.com Other silanes and germanes, such as tri-2-furylgermane, have also been investigated as potent tin hydride substitutes, capable of mediating radical cyclizations and reductions, sometimes even in aqueous media. thieme-connect.com

Further diversifying the toolkit of sustainable radical chemistry, researchers have explored P-H based reagents, thiols, and photocatalytic methods. researchgate.net Photocatalysis and synthetic organic electrochemistry represent modern advances that can generate the necessary carbon-centered radicals without the need for any organotin reagents, moving the field towards greener methodologies. researchgate.net Organoboron compounds are also emerging as viable alternatives, with visible-light-induced reactions offering new protocols for generating alkyl radicals for complex synthesis. asiaresearchnews.com

This compound in Phosphorus Chemistry and other Heteroelement Synthesis

Organotin reagents, including derivatives of this compound, serve as valuable synthons in organometallic chemistry for the creation of bonds between carbon and various heteroelements. A notable example is the use of allenyltri-n-butylstannane in reactions with halides of elements such as phosphorus, arsenic, antimony, germanium, and boron. figshare.comacs.org These reactions provide a pathway to propargylic or allenic derivatives of these elements, which are important building blocks in further synthesis. figshare.com

The reaction of allenyltri-n-butylstannane with phosphorus trihalides, for example, leads to the formation of the corresponding propargylic halophosphines. figshare.comacs.org These kinetic products can subsequently be isomerized to the thermodynamically more stable allenyl derivatives, often through heating. acs.org The specific outcome of the reaction—whether it yields the propargylic or the allenic product—can depend on the Lewis acidity of the heteroelement halide and the reaction conditions. With highly Lewis-acidic halides like boron halides or tin tetrachloride, the reaction yields the allenic product directly, even at low temperatures. figshare.comacs.org

Furthermore, the propargylic halide products synthesized via this method can be chemically modified before any potential isomerization occurs. For instance, the reduction of these propargylic halides allows for the preparation of primary propargylic phosphines, arsines, and germanes, demonstrating the synthetic utility of the initial stannane-mediated reaction. figshare.comacs.org

Environmental Chemical Fate and Transformation Mechanisms Academic Focus

Chemical Degradation Pathways in Environmental Matrices

The degradation of butylstannane compounds, primarily in the form of tributyltin (TBT), follows a stepwise debutylation process in various environmental compartments, including water, sediment, and soil. vliz.be This process leads to the formation of dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately to inorganic tin. vliz.beresearchgate.net

In aquatic systems, the degradation of TBT can be influenced by several factors, including temperature, pH, turbidity, and the presence of suspended particulate matter. cdc.gov While hydrolysis of the tin-carbon bond is not considered a major environmental fate process, adsorption to suspended particles and sediment is a key removal mechanism from the water column. cdc.gov

In sediments, the degradation process is significantly slower, leading to the persistence of butyltin compounds. vliz.be The conditions within the sediment, such as the presence of oxygen, play a crucial role. Under aerobic conditions, TBT degradation can take months, while in anaerobic soils and sediments, it can persist for years. vliz.beu-tokyo.ac.jp The half-life of TBT in sediment has been estimated to be as long as 2.5 years, and it can be even more persistent in heavily contaminated areas. u-tokyo.ac.jp The composition of the sediment, including organic matter content and the presence of various minerals, can also influence the degradation rate. vliz.be

Microbial activity is a primary driver of this compound degradation in both water and sediment. cdc.govacs.org Various bacteria and phytoplankton have been identified as capable of degrading organotin compounds. neptjournal.com In some cases, methylation, in addition to debutylation, has been observed as a transformation pathway in sediments. nih.gov

The following table summarizes the degradation half-lives of tributyltin (TBT) in different environmental matrices, illustrating the variability based on environmental conditions.

Environmental MatrixConditionHalf-lifeReference
Marine/Estuarine WaterVaries (days to weeks)- vliz.be
Seawater (rich in suspended solids)Biodegradation6 days (summer) cdc.gov
Clean SeawaterPhotolysis exceeds biodegradation127 days (winter) cdc.gov
SedimentAerobicYears vliz.be
SedimentAnaerobicDecades vliz.be
Sediment-2.5 years u-tokyo.ac.jp
Freshwater/SedimentAerobic4 months nih.gov
Marine Sediment-5.5 months nih.gov
Estuarine Waters-6-19 days nih.gov

Photochemical and Hydrolytic Transformation Studies of this compound Derivatives

Photochemical degradation, driven by ultraviolet (UV) irradiation, is a significant transformation pathway for this compound derivatives, particularly in the surface layers of aquatic environments. vliz.beneptjournal.com The process involves the cleavage of the tin-carbon bond upon absorption of light energy. cdc.gov In clear surface waters, photolysis can be a more rapid degradation process than biodegradation. cdc.gov

Studies have shown that UV light can effectively promote the degradation of organotin compounds. neptjournal.com The rate of photochemical transformation is dependent on the intensity of light, which decreases with water depth. neptjournal.com Consequently, in deeper waters and sediments, photodegradation plays a less significant role. neptjournal.com

While direct hydrolysis of the tin-carbon bond in this compound derivatives is not a primary degradation pathway under typical environmental pH conditions (pH 5-9), the predominant species in aqueous environments are neutral hydroxide (B78521) compounds (e.g., R3SnOH, R2Sn(OH)2, RSn(OH)3). cdc.gov The formation of these hydroxylated species can be a precursor to further degradation steps. The hydrolysis of other parts of a larger molecule containing a this compound moiety can occur, but this is distinct from the cleavage of the butyl-tin bond itself. google.com

Research on the photochemical transformation of various organic compounds, including those with similar structural elements, highlights the potential for complex reaction pathways initiated by light. researchgate.netunige.ch For instance, the presence of a sensitizer (B1316253) can influence the outcome of photochemical reactions. unige.ch While not specifically detailed for this compound in the provided context, such principles would apply.

Mechanistic Insights into the Formation of Environmental Breakdown Products

The primary mechanism for the environmental breakdown of tributyltin (TBT) is the sequential and successive loss of butyl groups. vliz.beresearchgate.net This debutylation is a stepwise process:

Tributyltin (TBT) → Dibutyltin (DBT)

Dibutyltin (DBT) → Monobutyltin (MBT)

Monobutyltin (MBT) → Inorganic Tin

This degradation cascade is primarily mediated by biological cleavage, driven by various microorganisms, and photochemical reactions. vliz.becdc.gov The end product of this degradation pathway is stable inorganic tin compounds. vliz.beacs.org

The relative abundance of TBT and its breakdown products (DBT and MBT) in an environmental sample can provide insights into the history of contamination. A high proportion of TBT suggests recent input, whereas a predominance of DBT and MBT indicates that degradation processes have been occurring over time. vliz.be

Under anaerobic conditions in sediments, specific microbial activities have been linked to different transformation pathways. For example, sulfate-reducing activity has been associated with methylation, while nitrate-reducing activity has been linked to debutylation. nih.gov This indicates that the dominant microbial processes in a given environment can influence the specific breakdown products formed. nih.gov

The degradation process can also be influenced by the initial concentration of the this compound compounds and the nature of the environmental matrix. For example, TBT degradation was found to be faster in organic-rich sediments compared to sandy, organic-poor sediments. acs.org

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curve in GraphPad Prism) to calculate EC₅₀/LC₅₀ values. Apply the Hill equation for cooperativity effects. Report confidence intervals and use Mantel-Haenszel tests for meta-analyses of pooled data .

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for this compound complexes in publications?

  • Methodological Answer : Provide raw spectra in supplementary materials and annotate unexpected peaks (e.g., solvent adducts, decomposition products). Compare with literature values in tabular format, noting instrumentation differences (e.g., 400 MHz vs. 600 MHz). Discuss plausible explanations (e.g., dynamic equilibria in solution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.